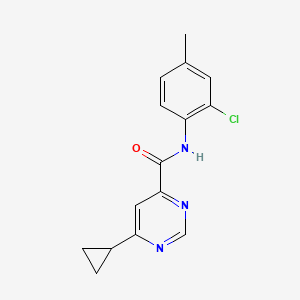

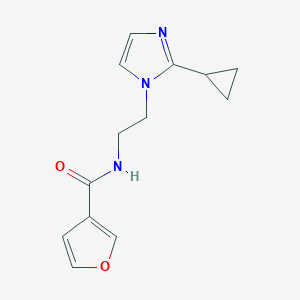

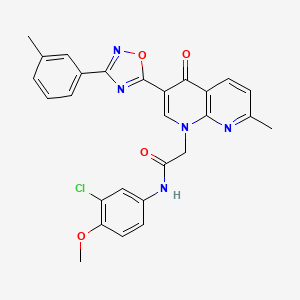

![molecular formula C19H18N2O3 B3014178 1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione CAS No. 898418-98-9](/img/structure/B3014178.png)

1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms opposite each other. Pyrazine derivatives are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported using pre-column reagents for liquid chromatography analysis of amino acids, where the pyrazine derivative reacts with amino functions to form stable adducts . Another example is the synthesis of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles from isoflavones and their 4-thio analogues with hydrazine derivatives . These methods highlight the versatility of pyrazine derivatives in forming various chemical structures.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their reactivity and properties. For example, thieno[3,4-b]pyrazines have been synthesized and their structure and reactivity characterized, including electrochemical and pK(a) studies . Similarly, the molecular structures of 6,12-dihydro-1,3,7,9-tetramethyl-5H, 11H-dipyrido[1,2-a:1',2'-d]pyrazine-2,8-dione have been confirmed by single crystal X-ray structure analysis . These studies provide insights into the electronic and geometric structures that are essential for understanding the behavior of pyrazine derivatives.

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions, which can be used to synthesize a wide range of functionalized compounds. For example, the reaction of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione with aniline derivatives and subsequent reduction with potassium borohydride has been described . Additionally, the Hilbert-Johnson reaction has been used to synthesize dipyridopyrazinediones . These reactions demonstrate the reactivity of pyrazine derivatives and their potential for creating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the presence of methoxy and phenyl groups can affect the compound's solubility, boiling point, and stability. The use of headspace solid-phase microextraction (SPME) for determining 3-alkyl-2-methoxypyrazines in musts indicates the volatility and extractability of these compounds . The electronic and geometric structures, as well as the reactivity of pyrazine derivatives, can be studied using computational methods like PM3 calculations, providing further understanding of their properties .

科学的研究の応用

Synthesis and Structural Analysis

1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione, a complex chemical compound, has been explored in various scientific research areas, focusing on its synthesis and structural properties. A study by Sápi et al. (1997) detailed the synthesis of related β-lactam compounds and their transformation into pyrazine diones under specific conditions, highlighting the structural prerequisites for such transformations (Sápi et al., 1997). Similarly, Wang et al. (2013) prepared new 1H-pyrazole derivatives, elucidating their structures through various spectroscopic methods, which could provide insights into the structural aspects of related pyrazine dione compounds (Wang et al., 2013).

Catalytic Applications

Research by Zolfigol et al. (2013) demonstrated the use of isonicotinic acid as a dual and biological organocatalyst for synthesizing pyranopyrazoles, a process that might be relevant for compounds with pyrazine dione structures, showcasing the potential catalytic applications of such compounds (Zolfigol et al., 2013).

Electrochromic Materials

Research into donor-acceptor polymeric electrochromic materials by Zhao et al. (2014) involved pyrazine derivatives as acceptor units. This study provides insights into the electrochromic applications of pyrazine-containing compounds, which could extend to this compound (Zhao et al., 2014).

特性

IUPAC Name |

1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14-6-5-7-15(12-14)13-20-10-11-21(19(23)18(20)22)16-8-3-4-9-17(16)24-2/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOYUOJUVNASHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

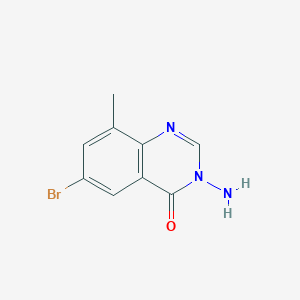

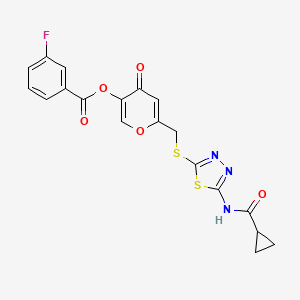

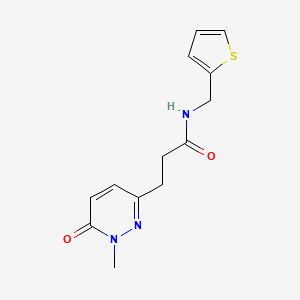

![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)

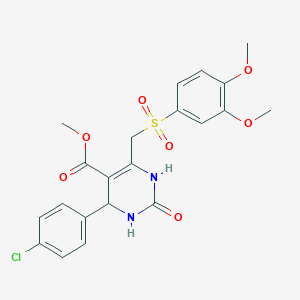

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)